5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Biological Activity
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁N₄OS
- Molecular Weight : 345.55 g/mol
The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse biological activities and has been explored for various therapeutic applications.
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies show that these compounds can inhibit cell proliferation in various cancer cell lines. They induce apoptosis by activating intrinsic pathways and can arrest the cell cycle at critical phases (G2/M) .
- Case Studies : In vitro evaluations demonstrate that related compounds have IC50 values ranging from 1.91 to 27.43 μM against lung cancer cell lines . Although specific data for the compound is limited, the structural similarities suggest comparable activity.
Antimicrobial Activity
The compound's derivatives have shown promising results against various microbial strains:
- Fungal Inhibition : Some studies highlight the antifungal activity of piperidine derivatives linked with triazole moieties. These compounds demonstrated MIC values as low as 0.24 μg/mL against Candida auris, indicating potent antifungal properties .
- Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and induction of apoptosis in fungal cells.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties:
- Bioactivity Score : Research indicates that these compounds possess moderate anti-inflammatory activity with bioactivity scores ranging between −1.25 and −0.06 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Lipophilicity : Compounds with CLogP values between 1 and 4 are more likely to exhibit favorable pharmacokinetic properties for oral administration .
- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the biological activity of these compounds.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₄OS |
Molecular Weight | 345.55 g/mol |
Anticancer IC50 (example) | 1.91 - 27.43 μM |
Antifungal MIC (example) | 0.24 - 0.97 μg/mL |
Anti-inflammatory Bioactivity | -1.25 to -0.06 |
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-19-18-22(20-12)17(23)16(25-18)15(21-9-4-3-5-10-21)13-7-6-8-14(11-13)24-2/h6-8,11,15,23H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKHDNGMKAYELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.